molecular formula C12H16N2O2 B2521108 6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one CAS No. 1879761-73-5

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one

Cat. No. B2521108
CAS RN: 1879761-73-5
M. Wt: 220.272
InChI Key: ZWAZPNCXCVVEAD-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one is a chemical compound with the molecular formula C12H16N2O2 . It belongs to the class of nitrogen-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which includes 6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one, involves a “one-pot” three-component reaction scheme. This involves treating aniline and different aromatic aldehydes with isatoic anhydride in the presence of acetic acid .


Chemical Reactions Analysis

The 2,3-dihydroquinazolin-4(1H)-one framework, which includes 6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one, has been synthesized using several methodologies, especially for the 2-substituted derivatives . The fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified dihydroquinazolin-4(1H)-one derivatives exhibiting different biological properties .

Scientific Research Applications

Polymer Research

The compound “6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one” is a derivative of 2,3-dihydroquinazolin-4(1H)-ones, which have been synthesized using various catalysts . These compounds have been used in polymer research, particularly in the development of efficient, inexpensive, and reusable heterogeneous Lewis acid catalysts .

Pharmaceutical Applications

Quinazolin-4(1H)-ones, a class of nitrogen-containing heterocycles, have a wide range of applications in pharmaceuticals . They have been used as antitumor , antioxidant and anticancer , antibacterial , antifungal , anticonvulsant , and antihypertension drugs , and used as 5-hydroxytryptamine (5-HT) receptor ligand .

Green Chemistry

Heterogeneous catalysts, like the ones used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, have been widely used in industrial and green chemistry . They offer unique advantages such as easy removal from the reaction media by simple filtration .

Synthesis of Other Compounds

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an aldehyde or ketone with 2-aminobenzamide . This method has been used to synthesize a variety of other compounds, contributing to the field of organic chemistry .

Industrial Applications

The compound “6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one” could potentially be used in various industrial applications due to its unique chemical properties . However, more research is needed to fully explore these possibilities.

properties

IUPAC Name

6-ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-4-16-8-5-6-10-9(7-8)11(15)14-12(2,3)13-10/h5-7,13H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAZPNCXCVVEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(NC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one

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